(3R)-Hydroxyquinidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-hydroxy Quinidine: is a stereoisomer of quinidine, an alkaloid derived from the bark of the cinchona tree. This compound is known for its significant pharmacological properties, particularly in the treatment of cardiac arrhythmias. The presence of a hydroxyl group at the third position in the quinidine molecule distinguishes (3R)-hydroxy Quinidine from its parent compound, enhancing its biological activity and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-hydroxy Quinidine typically involves the stereoselective hydroxylation of quinidine. This process can be catalyzed by cytochrome P450 enzymes, particularly CYP3A4, which facilitates the addition of a hydroxyl group at the third position of the quinidine molecule . The reaction conditions often include the use of organic solvents such as ethanol or chloroform, and the process is carried out under controlled temperature and pH to ensure the desired stereochemistry.
Industrial Production Methods: In an industrial setting, the production of (3R)-hydroxy Quinidine involves large-scale extraction of quinidine from cinchona bark, followed by chemical modification. The hydroxylation process is optimized for high yield and purity, often employing biocatalysts or chemical catalysts to achieve the desired transformation efficiently .
Chemical Reactions Analysis
Types of Reactions: (3R)-hydroxy Quinidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone, altering the compound’s pharmacological properties.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting it to quinidine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, to create derivatives with different biological activities.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or alkylating agents under basic conditions.
Major Products:
Oxidation: Formation of quinidinone.
Reduction: Formation of quinidine.
Substitution: Formation of various quinidine derivatives with altered pharmacological profiles.
Scientific Research Applications
(3R)-hydroxy Quinidine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its effects on ion channels and cellular signaling pathways.
Medicine: Investigated for its potential in treating cardiac arrhythmias and other cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The primary mechanism of action of (3R)-hydroxy Quinidine involves the inhibition of fast inward sodium currents (I Na) in cardiac cells. This inhibition prolongs the action potential duration and reduces automaticity, thereby stabilizing the cardiac rhythm. Additionally, (3R)-hydroxy Quinidine blocks slow inward calcium currents (I Ca) and delayed potassium rectifier currents (I Kr and I Ks), further contributing to its antiarrhythmic effects .
Comparison with Similar Compounds
Quinidine: The parent compound, used primarily as an antiarrhythmic agent.
Quinine: An isomer of quinidine, known for its antimalarial properties.
Cinchonidine: Another cinchona alkaloid with similar pharmacological effects.
Cinchonine: A related compound with less pronounced biological activity.
Uniqueness: (3R)-hydroxy Quinidine is unique due to the presence of the hydroxyl group at the third position, which enhances its specificity and potency as an antiarrhythmic agent. This modification allows for more targeted interactions with ion channels and reduces the likelihood of adverse effects compared to its parent compound .
Properties
IUPAC Name |
(3R,4S,6R)-3-ethenyl-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18+,19-,20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRUJCFCZKMFMB-XVVDYKMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@]4(C=C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What analytical methods are used to measure (3R)-Hydroxyquinidine concentrations in biological samples?
A1: The research paper describes a reverse-phase high-performance liquid chromatography (HPLC) method for quantifying this compound in plasma. [] This technique involves:
Q2: What are the key pharmacokinetic differences observed between (3R)-Hydroxydihydroquinidine and 3S-hydroxyquinidine in dogs?
A2: The study found significant differences in the pharmacokinetic profiles of the two hydroxylated quinidine analogs after both intravenous and oral administration to dogs. [] Specifically, (3R)-Hydroxydihydroquinidine exhibited a significantly longer terminal half-life, a lower terminal rate constant, and a lower total clearance compared to 3S-hydroxyquinidine. [] These findings suggest that the two compounds, despite their structural similarities, are handled differently by the dog's body in terms of absorption, distribution, metabolism, and excretion.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.